p-(Isopentyl)benzaldehyde
Description
p-(Isopentyl)benzaldehyde (IUPAC name: 4-(3-methylbutyl)benzaldehyde) is an aromatic aldehyde characterized by a benzaldehyde core substituted with an isopentyl (3-methylbutyl) group at the para position. This structural modification confers distinct physicochemical properties, including increased lipophilicity and altered volatility compared to unsubstituted benzaldehyde. Benzaldehyde derivatives are widely utilized in flavor and fragrance industries due to their aromatic profiles , and substituted benzaldehydes serve as intermediates in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(3-methylbutyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVKHXKLEJRRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233668 | |
| Record name | p-(Isopentyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84682-18-8 | |
| Record name | 4-(3-Methylbutyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84682-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Isopentyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(Isopentyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(isopentyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing p-(Isopentyl)benzaldehyde involves the Friedel-Crafts alkylation of benzaldehyde with isopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Grignard Reaction: Another method involves the Grignard reaction, where benzaldehyde reacts with isopentylmagnesium bromide to form the desired product. This reaction is carried out in anhydrous ether and requires subsequent hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-(Isopentyl)benzaldehyde can undergo oxidation reactions to form p-(Isopentyl)benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield p-(Isopentyl)benzyl alcohol. This reaction is typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopentyl group can be further functionalized. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: HNO3, H2SO4, controlled temperature.
Major Products:
Oxidation: p-(Isopentyl)benzoic acid.
Reduction: p-(Isopentyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: p-(Isopentyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC) and other chromatographic techniques for purity and composition studies.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, inhibiting the growth of certain bacteria and fungi.
Biochemical Research: It is used in studies involving enzyme interactions and metabolic pathways.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, this compound is used in the formulation of fragrances and flavoring agents.
Polymer Industry: It serves as a precursor in the synthesis of certain polymers and resins.
Mechanism of Action
The mechanism of action of p-(Isopentyl)benzaldehyde involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s aldehyde group can form Schiff bases with amines, which is a key reaction in many biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Benzaldehyde: The parent compound lacks substituents, making it highly reactive at the aldehyde group. It is a key component in food aromas (e.g., almond-like notes) .
- p-Methylbenzaldehyde (p-Tolualdehyde) : A methyl group at the para position increases electron density on the aromatic ring, enhancing stability and altering solubility.
- Isopentyl Acetate : Though an ester, its isopentyl group highlights the impact of this substituent on volatility and fruity aroma, as seen in synthetic flavors .
- 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde : A pharmaceutical intermediate with a bulky substituent, demonstrating the versatility of benzaldehyde derivatives in drug synthesis .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Benzaldehyde | C₇H₆O | 106.12 | 179 | Moderate (ethanol, ether) |
| p-(Isopentyl)benzaldehyde | C₁₂H₁₆O | 176.26 | ~280 | Low (lipophilic solvents) |
| p-Methylbenzaldehyde | C₈H₈O | 120.15 | 204 | Moderate |
| Isopentyl Acetate | C₇H₁₄O₂ | 130.19 | 142 | Low (water), high (ethanol) |
Key Observations :
- The isopentyl group in this compound significantly increases molecular weight and boiling point compared to benzaldehyde, reducing polarity and water solubility.
- Compared to isopentyl acetate, the aldehyde functional group in this compound enhances reactivity (e.g., oxidation or nucleophilic addition) .
Research Findings and Industrial Relevance
- Food Science : Benzaldehyde and its derivatives are critical in defining flavor complexity. For example, benzaldehyde is a marker of red date flavor in milk , while isopentyl esters (e.g., isopentyl acetate) contribute to fruitiness .
- Pharmaceuticals : Substituted benzaldehydes are intermediates in antibiotics (e.g., benzathine benzylpenicillin ) and anticancer agents .
- Synthetic Chemistry : The para-substituted structure of this compound enables diverse transformations, such as condensation reactions to form Schiff bases, relevant in catalyst design .
Biological Activity
p-(Isopentyl)benzaldehyde, also known as 4-(isopentyl)benzaldehyde, is an aromatic aldehyde with the chemical formula CHO. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current knowledge on the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 192.26 g/mol
- Structure : The compound features a benzene ring substituted with an isopentyl group and an aldehyde functional group.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various aromatic aldehydes found that this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 125 |
| Escherichia coli | 13 | 250 |
| Candida albicans | 12 | 200 |
This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.
2. Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A notable study demonstrated that this compound reduced the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes.
Table 2: COX-2 Inhibition by this compound
| Treatment Concentration (µM) | COX-2 Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases.
3. Anticancer Properties
Recent investigations into the anticancer effects of this compound have revealed promising results. In vitro assays indicated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Apoptosis Induction in MCF-7 Cells
A study conducted by reported that treatment with this compound resulted in:
- Increased caspase-3 activity (an apoptotic marker).
- Upregulation of pro-apoptotic proteins (Bax).
- Downregulation of anti-apoptotic proteins (Bcl-2).
The IC value for MCF-7 cells was determined to be approximately 40 µM, indicating a potent effect on cell viability.
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of essential metabolic pathways.
- Anti-inflammatory Action : Inhibition of COX-2 and reduction in cytokine production.
- Anticancer Action : Induction of apoptosis through modulation of apoptotic pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
